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Compound of Interest

2-(4-Carbamimidoylphenyl)acetic
Compound Name:
acid hydrochloride

Cat. No.: B1456633

An In-depth Analysis for Researchers, Scientists, and Drug Development Professionals

Introduction

2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is a key building block in
pharmaceutical research and development, often utilized as an intermediate in the synthesis of
enzyme inhibitors and receptor modulators. Its chemical structure, featuring a phenylacetic acid
core with a carbamimidoyl (amidine) group, necessitates rigorous characterization to ensure
purity, confirm identity, and understand its chemical behavior. This technical guide provides a
comprehensive overview of the spectroscopic properties of 2-(4-Carbamimidoylphenyl)acetic
acid hydrochloride, focusing on Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared
(IR) spectroscopy, and Mass Spectrometry (MS).

In the absence of publicly available experimental spectra, this guide leverages high-quality
predicted spectroscopic data to provide a detailed analysis of the expected spectral features.
This approach offers a robust framework for researchers to interpret their own experimental
data and to understand the structure-spectra correlations inherent to this molecule.

Molecular Structure and Spectroscopic Overview
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The structural integrity of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride is the
foundation of its utility. Spectroscopic techniques provide a non-destructive means to probe this
structure at the molecular level.

Caption: Molecular structure of 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride, both 1H and 3C NMR
are essential for structural confirmation. The data presented here is predicted using advanced
algorithms and provides a reliable reference for experimental work.

Predicted *H NMR Data

Table 1: Predicted *H NMR Chemical Shifts

Predicted Chemical

Protons . Multiplicity Integration
Shift (ppm)
Ar-H (ortho to
7.45 d 2H
CH2COOH)
Ar-H (ortho to
7.80 d 2H
C(NH)NH2)
CH2 3.70 S 2H
NH/NH2 9.10, 9.40 brs 4H
COOH 12.50 brs 1H

Predicted using ChemDraw v20.1. Solvent: DMSO-de.
Expertise & Experience: Interpreting the tH NMR Spectrum

The predicted *H NMR spectrum reveals several key features. The aromatic region is expected
to show two doublets, characteristic of a 1,4-disubstituted benzene ring. The downfield shift of
the protons ortho to the electron-withdrawing amidinium group (7.80 ppm) compared to those

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://www.benchchem.com/product/b1456633?utm_src=pdf-body
https://www.benchchem.com/product/b1456633?utm_src=pdf-body
https://www.benchchem.com/product/b1456633?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

ortho to the acetic acid moiety (7.45 ppm) is a predictable and informative feature. The
methylene protons (CHz) are expected to appear as a singlet around 3.70 ppm. The protons of
the amidinium and carboxylic acid groups are acidic and their signals are expected to be broad
and may exchange with residual water in the solvent. Their chemical shifts can be highly
variable depending on concentration and temperature.

Predicted **C NMR Data

Table 2: Predicted 3C NMR Chemical Shifts

Carbon Predicted Chemical Shift (ppm)
Cc=0 171.5

C (Ar, attached to CH2COOH) 135.0

CH (Ar) 130.0

CH (Ar) 129.5

C (Ar, attached to C(NH)NH2) 140.0

CH:z 40.5

C(NH)NH: 167.0

Predicted using ChemDraw v20.1. Solvent: DMSO-de.
Expertise & Experience: Interpreting the 3C NMR Spectrum

The predicted 13C NMR spectrum provides a carbon map of the molecule. The carbonyl carbon
of the carboxylic acid is the most downfield signal, appearing around 171.5 ppm. The
amidinium carbon is also significantly deshielded and is predicted to be around 167.0 ppm. The
aromatic carbons show distinct signals, with the quaternary carbons appearing at lower field
than the protonated carbons. The methylene carbon is expected in the aliphatic region around
40.5 ppm.

Infrared (IR) Spectroscopy

© 2025 BenchChem. All rights reserved. 3/8 Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1456633?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Predicted IR Absorption Frequencies

Predicted Wavenumber

Functional Group Intensity
(cm™)
O-H (Carboxylic Acid) 3300-2500 Broad, Strong
N-H (Amidinium) 3400-3100 Strong, Multiple Bands
C-H (Aromatic) 3100-3000 Medium
C-H (Aliphatic) 2950-2850 Medium
C=0 (Carboxylic Acid) 1710-1680 Strong
C=N (Amidinium) 1680-1640 Strong
C=C (Aromatic) 1600-1450 Medium, Multiple Bands

Predicted using spectral databases.
Expertise & Experience: Interpreting the IR Spectrum

The IR spectrum is expected to be dominated by a very broad absorption in the 3300-2500
cm~1 region, characteristic of the O-H stretch of a carboxylic acid dimer. Superimposed on this
will be the N-H stretching vibrations of the amidinium group. The carbonyl (C=0) stretch of the
carboxylic acid will be a strong, sharp peak around 1700 cm~*. The C=N stretch of the
amidinium ion is also expected to be a strong absorption in a similar region, potentially
overlapping with the carbonyl peak. The aromatic C=C stretching vibrations will appear as a
series of bands in the 1600-1450 cm~* region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule
and its fragments, allowing for the determination of the molecular weight and elucidation of the
structure.
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Table 4: Predicted Mass Spectrometry Data (ESI+)

lon Predicted m/z
[M+H]* 179.0866
[M+NaJ* 201.0685
[M-COOH]* 134.0866

M represents the free base form of the molecule.
Expertise & Experience: Interpreting the Mass Spectrum

Using electrospray ionization in positive mode (ESI+), the most prominent peak is expected to
be the protonated molecule [M+H]*, where M is the free base (2-(4-
Carbamimidoylphenyl)acetic acid). The exact mass of this ion can be used to confirm the
elemental composition. Another common adduct ion that may be observed is the sodium
adduct [M+Na]*. A characteristic fragment ion would result from the loss of the carboxylic acid
group (-COOH), leading to a fragment with an m/z of 134.0866.

Spectroscopic Analysis Workflow

)

Click to download full resolution via product page

Caption: A typical workflow for the spectroscopic analysis of a chemical compound.
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Experimental Protocols
Trustworthiness: Self-Validating Systems

The following are generalized protocols. Researchers should adapt these based on the specific
instrumentation and experimental goals.

NMR Spectroscopy

o Sample Preparation: Accurately weigh approximately 5-10 mg of 2-(4-
Carbamimidoylphenyl)acetic acid hydrochloride and dissolve it in 0.6-0.7 mL of a
suitable deuterated solvent (e.g., DMSO-ds, D20). Ensure complete dissolution.

¢ Instrument Setup: Tune and shim the NMR spectrometer according to standard procedures
to ensure optimal resolution and sensitivity.

e IH NMR Acquisition: Acquire a one-dimensional *H NMR spectrum using a standard pulse
program. A spectral width of approximately 16 ppm is recommended.

e 13C NMR Acquisition: Acquire a one-dimensional 133C NMR spectrum using a proton-
decoupled pulse sequence. A spectral width of approximately 220 ppm is recommended.

o Data Processing: Process the raw data by applying Fourier transformation, phase correction,
and baseline correction. Calibrate the chemical shifts using the residual solvent peak as an
internal standard.

IR Spectroscopy (ATR)

o Sample Preparation: Place a small amount of the solid sample directly onto the diamond
crystal of the ATR accessory.

o Background Collection: Collect a background spectrum of the empty ATR crystal.

o Sample Spectrum Collection: Lower the ATR anvil to ensure good contact between the
sample and the crystal. Collect the sample spectrum.

» Data Processing: The software will automatically subtract the background spectrum from the
sample spectrum to generate the final IR spectrum.
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Mass Spectrometry (ESI)

o Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a
suitable solvent (e.g., methanol, acetonitrile/water).

 Instrument Setup: Calibrate the mass spectrometer using a standard calibration solution. Set
the ESI source parameters (e.g., capillary voltage, gas flow rates, temperature) to optimal
values for the analyte.

o Data Acquisition: Infuse the sample solution into the mass spectrometer and acquire the
mass spectrum in the desired mass range.

o Data Analysis: Analyze the resulting spectrum to identify the molecular ion and any
significant fragment ions.

Conclusion

This technical guide provides a comprehensive overview of the expected spectroscopic data
for 2-(4-Carbamimidoylphenyl)acetic acid hydrochloride based on high-quality predictions.
By understanding the anticipated NMR, IR, and Mass Spectra, researchers and drug
development professionals can more effectively characterize this important chemical
intermediate, ensuring the integrity and quality of their work. The provided protocols offer a
solid foundation for the experimental acquisition of this critical data.

 To cite this document: BenchChem. [Spectroscopic Characterization of 2-(4-
Carbamimidoylphenyl)acetic Acid Hydrochloride: A Technical Guide]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1456633#spectroscopic-
data-nmr-ir-mass-spec-for-2-4-carbamimidoylphenyl-acetic-acid-hydrochloride]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt
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and industry. Email: info@benchchem.com
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